![molecular formula C15H15FN2O3S B3953758 N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953758.png)
N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
Overview
Description
N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide, commonly known as FSN-047, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FSN-047 belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. However, FSN-047 has been found to have a broader range of effects beyond its hypoglycemic activity.
Mechanism of Action
The mechanism of action of FSN-047 involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This activation leads to the depolarization of the cell membrane, which triggers the release of insulin. FSN-047 has also been found to activate AMP-activated protein kinase (AMPK), which plays a critical role in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
In addition to its hypoglycemic effects, FSN-047 has been found to have other biochemical and physiological effects. Studies have shown that FSN-047 can improve glucose tolerance, decrease plasma triglyceride levels, and reduce body weight. FSN-047 has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using FSN-047 in lab experiments is its specificity for ATP-sensitive potassium channels. This specificity makes it a useful tool for studying the role of these channels in insulin secretion and glucose metabolism. However, one limitation of using FSN-047 is its short half-life, which can make it challenging to maintain consistent levels in in vitro and in vivo experiments.
Future Directions
There are several potential future directions for research on FSN-047. One area of interest is in the development of FSN-047 analogs with improved pharmacokinetic properties. Another potential direction is in the investigation of FSN-047's effects on other metabolic pathways beyond glucose metabolism. Additionally, FSN-047's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases, which could be a focus of future research.
Conclusion:
FSN-047 is a chemical compound that has shown promising therapeutic potential in the treatment of diabetes and other metabolic disorders. Its specificity for ATP-sensitive potassium channels makes it a useful tool for studying the role of these channels in insulin secretion and glucose metabolism. Further research on FSN-047 and its analogs could lead to the development of new treatments for metabolic and inflammatory diseases.
Scientific Research Applications
FSN-047 has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of diabetes. FSN-047 has been found to have hypoglycemic effects by stimulating insulin secretion from pancreatic beta cells. Additionally, FSN-047 has been shown to improve insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11(19)18(2)14-7-5-13(6-8-14)17-22(20,21)15-9-3-12(16)4-10-15/h3-10,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYBLCRWQLEQKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.